Ethyl 4-(2-(pyrazine-2-carboxamido)oxazole-4-carbonyl)piperazine-1-carboxylate

Description

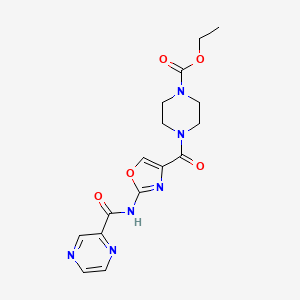

Ethyl 4-(2-(pyrazine-2-carboxamido)oxazole-4-carbonyl)piperazine-1-carboxylate is a heterocyclic compound featuring:

- A piperazine ring substituted at the 4-position with an ethyl carboxylate group.

- An oxazole ring linked via a carbonyl group to the piperazine, further modified at the 2-position with a pyrazine-2-carboxamido substituent.

Properties

IUPAC Name |

ethyl 4-[2-(pyrazine-2-carbonylamino)-1,3-oxazole-4-carbonyl]piperazine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N6O5/c1-2-26-16(25)22-7-5-21(6-8-22)14(24)12-10-27-15(19-12)20-13(23)11-9-17-3-4-18-11/h3-4,9-10H,2,5-8H2,1H3,(H,19,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMKIPPQQCOZYIC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCN(CC1)C(=O)C2=COC(=N2)NC(=O)C3=NC=CN=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N6O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Ethyl 4-(2-(pyrazine-2-carboxamido)oxazole-4-carbonyl)piperazine-1-carboxylate is a compound of interest due to its potential biological activities, particularly in pharmacology. This article aims to provide a comprehensive overview of its biological activity, including synthesis, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Synthesis

The compound features a complex structure that includes a piperazine moiety linked to a pyrazine-2-carboxamide and an oxazole ring. Its synthesis typically involves multiple steps, including the formation of the oxazole and subsequent coupling reactions with the piperazine derivative. The detailed synthetic pathway often follows established protocols for similar heterocyclic compounds, emphasizing the importance of functional group positioning for biological activity.

Synthesis Overview

- Starting Materials : Piperazine derivatives, pyrazine-2-carboxylic acid, and oxazole precursors.

- Key Reactions :

- Formation of the oxazole ring via cyclization.

- Coupling with piperazine through amide bond formation.

- Final esterification to yield the ethyl ester.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of pyrazine derivatives, including this compound. Research indicates that compounds with similar structural features exhibit significant antibacterial and antifungal activities.

Table 1: Antimicrobial Activity of Related Pyrazine Derivatives

| Compound | Activity Type | MIC (µg/mL) | Reference |

|---|---|---|---|

| This compound | Antibacterial | TBD | |

| Pyrazole carboxamide derivative | Antifungal | 15 | |

| N-(6-(4-(pyrazine-2-carbonyl)piperazine) | Anti-tubercular | ≤ 2 |

Anticancer Activity

The compound's structure suggests potential anticancer activity, particularly through inhibition of specific kinases involved in tumor growth. Studies on related pyrazole derivatives have shown promising results against various cancer cell lines.

Case Study: Synergistic Effects in Cancer Treatment

A study examined the effects of combining this compound with doxorubicin in MCF-7 breast cancer cells. The findings indicated that this combination enhanced cytotoxicity compared to doxorubicin alone, suggesting a possible synergistic effect.

The proposed mechanism of action for this compound involves modulation of key signaling pathways associated with cell proliferation and apoptosis. Inhibition of specific receptors or enzymes linked to cancer progression is a focal point for ongoing research.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications at various positions on the piperazine or pyrazine rings can significantly alter potency and selectivity.

Key Findings from SAR Studies

- Substituent Effects : Bulky or hydrophobic groups at specific positions may reduce activity, while smaller groups can enhance it.

- Positioning : The position of substituents on the oxazole ring plays a critical role in receptor binding affinity.

Scientific Research Applications

Structural Characteristics

The compound features a piperazine core linked to an oxazole and a pyrazine moiety, which are known for their diverse biological activities. The unique arrangement of these functional groups contributes to the compound's ability to interact with various biological targets.

Antimicrobial Properties

Research indicates that derivatives of oxazole and pyrazine compounds exhibit antimicrobial activity. Ethyl 4-(2-(pyrazine-2-carboxamido)oxazole-4-carbonyl)piperazine-1-carboxylate has shown promise in inhibiting the growth of several pathogenic microorganisms, including bacteria and fungi. The compound's mechanism may involve disruption of microbial cell wall synthesis or interference with metabolic pathways essential for microbial survival .

Anticancer Potential

Studies have demonstrated that compounds containing oxazole and piperazine structures can induce apoptosis in cancer cells. This compound has been evaluated for its cytotoxic effects against various cancer cell lines, showing significant inhibition of cell proliferation. The compound's ability to modulate signaling pathways associated with cell survival and apoptosis is under investigation .

Neuropharmacological Effects

The neuropharmacological potential of this compound arises from its structural similarity to known neuropeptide S receptor antagonists. Research suggests that it may influence neuropeptide signaling pathways, potentially offering therapeutic avenues for conditions such as anxiety and depression .

Structure–Activity Relationship Studies

Understanding the relationship between the chemical structure of this compound and its biological activity is crucial for optimizing its pharmacological properties. Recent studies have focused on modifying different positions of the piperazine and oxazole rings to enhance potency and selectivity against specific biological targets .

| Modification | Effect on Activity |

|---|---|

| Substitution at 5-position of oxazole | Increased potency against neuropeptide S receptor |

| Alteration of side chains on piperazine | Varied cytotoxic effects in cancer cell lines |

| Introduction of hydrophobic groups | Enhanced antimicrobial activity |

Antimicrobial Efficacy

A study conducted on a series of oxazole derivatives, including this compound, revealed significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The minimal inhibitory concentration (MIC) values indicated that modifications to the oxazole ring could lead to improved efficacy .

Cancer Cell Line Testing

In vitro testing using various cancer cell lines (e.g., MCF-7, HeLa) showed that the compound induced apoptosis through caspase activation pathways. The results suggested that specific structural features are critical for enhancing anticancer activity, providing a basis for further development .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Piperazine-Carboxylate Derivatives with Heterocyclic Substituents

Key Observations:

- Heterocyclic Diversity: The target compound’s oxazole-pyrazine system contrasts with indole (304d), pyrazole (), or piperidinone () in analogs. Pyrazine’s electron-deficient nature may enhance interactions with biological targets compared to indole’s aromaticity .

- Substituent Effects : Polar groups (e.g., methylsulfonyl in ) increase hydrophilicity, whereas lipophilic groups (e.g., ethyl carboxylate in the target compound) may improve membrane permeability.

Antimicrobial and Antitubercular Activity

Key Observations:

- The target compound’s pyrazine-carboxamido group mirrors nitrogen-rich scaffolds in antitubercular agents (e.g., pyrazinamide). However, direct activity data for the target compound is absent in the evidence.

- Compound XVIII () demonstrates high antitubercular activity, suggesting piperazine-xanthenone hybrids as promising leads. The oxazole-pyrazine system in the target compound may similarly target mycobacterial enzymes like CYP121A1 .

Physicochemical and Structural Properties

*Estimated based on ethyl carboxylate (lipophilic) vs. pyrazine (polar).

Q & A

Q. What are the key synthetic strategies for preparing Ethyl 4-(2-(pyrazine-2-carboxamido)oxazole-4-carbonyl)piperazine-1-carboxylate?

The synthesis typically involves multi-step reactions:

- Step 1 : Formation of the oxazole-piperazine backbone via nucleophilic substitution. For example, coupling pyrazine-2-carboxamide with oxazole-4-carbonyl chloride in the presence of a base like triethylamine .

- Step 2 : Introduction of the ethyl carboxylate group using ethyl chloroformate under anhydrous conditions .

- Purification : Column chromatography with silica gel (e.g., ethyl acetate/hexane gradients) is critical for isolating intermediates .

Q. How can TLC and column chromatography be optimized for purifying intermediates?

Q. What spectroscopic methods are essential for characterizing this compound?

- NMR : 1H and 13C NMR confirm structural integrity. For example, piperazine protons appear as multiplets at δ 2.5–3.5 ppm, while oxazole carbons resonate at ~160 ppm .

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+ at m/z 432.1546) .

- IR Spectroscopy : Carbamate C=O stretches appear at ~1700 cm⁻¹ .

Advanced Research Questions

Q. How do ring puckering parameters influence conformational stability in piperazine derivatives?

Piperazine rings often adopt chair or boat conformations. Use Cremer-Pople puckering coordinates (e.g., q₁, q₂, QT) to quantify deviations from planarity . For example:

| Parameter | Chair Conformation | Boat Conformation |

|---|---|---|

| q₁ | ~0.03 Å | ~0.61 Å |

| θ | ~3° | ~98° |

| Such analysis reveals steric strain and hydrogen-bonding potential, impacting reactivity . |

Q. What strategies resolve contradictions in crystallographic data during refinement?

Q. How can molecular docking predict biological activity for piperazine-based compounds?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.